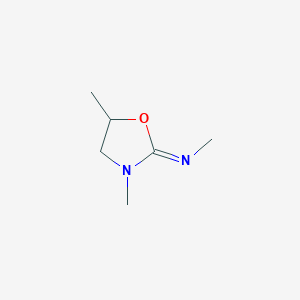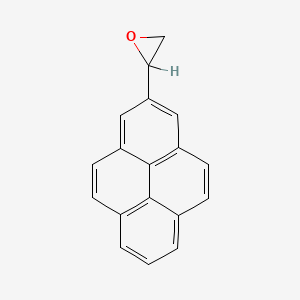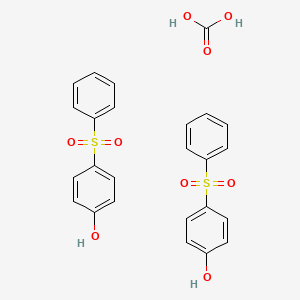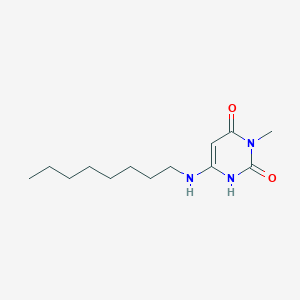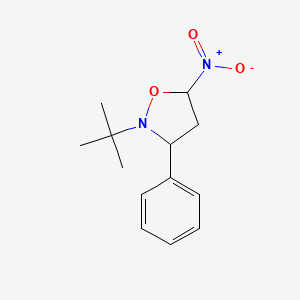![molecular formula C16H10Br2ClNO B14414427 3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline CAS No. 83054-70-0](/img/structure/B14414427.png)
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline is a chemical compound with a complex structure that includes bromine, chlorine, and naphthalene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of aniline derivatives followed by the introduction of the naphthalene group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-4-chloroaniline
- 3,5-Dibromo-4-pyridinecarboxaldehyde
- 3,5-Dibromo-1-tetrahydro-2H-pyran-2-yl-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline is unique due to the presence of both bromine and chlorine atoms, as well as the naphthalene group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83054-70-0 |
|---|---|
Molekularformel |
C16H10Br2ClNO |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
3,5-dibromo-4-(4-chloronaphthalen-1-yl)oxyaniline |
InChI |
InChI=1S/C16H10Br2ClNO/c17-12-7-9(20)8-13(18)16(12)21-15-6-5-14(19)10-3-1-2-4-11(10)15/h1-8H,20H2 |
InChI-Schlüssel |
HOAJNDYTWHMMOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
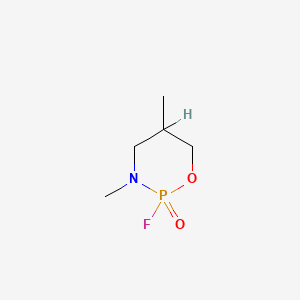
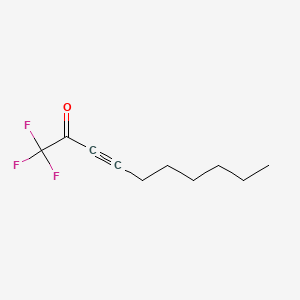
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
